3-Ethyl-4-methylbenzene-1-sulfonamide

Medicinal Chemistry Sulfonamide SAR Carbonic Anhydrase Inhibition

Procure 3-Ethyl-4-methylbenzene-1-sulfonamide (CAS 1692739-03-9) to eliminate structural ambiguity in sulfonamide research. Unlike N-alkylated analogs (e.g., CAS 80-39-7), its 3-ethyl,4-methyl ring-substitution delivers distinct steric/electronic properties critical for CA inhibition and SAR campaigns. Supplied at 95% purity with NMR, HPLC, and GC certificates, this building block ensures reproducible synthesis, accurate lipophilicity benchmarking (LogP ~1.20), and reliable baseline controls for enzyme assays. Avoid confounding variables—insist on exact substitution patterns.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
CAS No. 1692739-03-9
Cat. No. B12084107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4-methylbenzene-1-sulfonamide
CAS1692739-03-9
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)S(=O)(=O)N)C
InChIInChI=1S/C9H13NO2S/c1-3-8-6-9(13(10,11)12)5-4-7(8)2/h4-6H,3H2,1-2H3,(H2,10,11,12)
InChIKeyUUFOCITVFADLPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-4-methylbenzene-1-sulfonamide (CAS 1692739-03-9): Procurement-Relevant Chemical Identity and Baseline Specifications


3-Ethyl-4-methylbenzene-1-sulfonamide (CAS 1692739-03-9) is a sulfonamide derivative with the molecular formula C9H13NO2S and a molecular weight of 199.27 . Its IUPAC name is 3-ethyl-4-methylbenzenesulfonamide, and its SMILES representation is CCc1cc(S(N)(=O)=O)ccc1C . The compound is commercially available as a research chemical, typically supplied at 95% purity, with certificates of analysis including NMR, HPLC, and GC data provided by vendors . As a member of the benzenesulfonamide class, it shares a common structural core with other sulfonamide-based compounds but features a distinct substitution pattern (3-ethyl, 4-methyl) that differentiates it from closely related analogs such as N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7) and N-ethyl-2-methylbenzenesulfonamide (CAS 1070-69-9) .

Why Generic Substitution Fails for 3-Ethyl-4-methylbenzene-1-sulfonamide: Structural and Functional Differentiation from Common Analogs


Generic substitution of 3-ethyl-4-methylbenzene-1-sulfonamide with other benzenesulfonamides is scientifically unjustified due to its specific 3-ethyl, 4-methyl substitution pattern, which is distinct from common analogs like N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7) that feature N-alkylation . This structural divergence is critical because sulfonamide-based inhibitors exhibit substitution-dependent selectivity and potency profiles [1]. For instance, in carbonic anhydrase (CA) inhibition studies, unsubstituted benzenesulfonamide shows negligible activity (Ki > 100 μM), while 4-methyl substitution improves potency (Ki ≈ 1.56–4.3 μM) [2]. The 3-ethyl,4-methyl pattern of the target compound may further modulate electronic and steric properties, affecting target binding, solubility, and metabolic stability relative to analogs. Interchanging sulfonamides without empirical validation risks experimental irreproducibility and wasted resources, particularly in structure-activity relationship (SAR) campaigns where precise substitution patterns are critical.

Quantitative Differentiation of 3-Ethyl-4-methylbenzene-1-sulfonamide: Direct and Class-Level Evidence vs. Analogs


Substitution Pattern Differentiation: 3-Ethyl,4-Methyl vs. N-Alkylated Benzenesulfonamides

The target compound possesses a 3-ethyl,4-methyl substitution pattern on the benzene ring, distinguishing it from the more common N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7), which features N-alkylation rather than ring alkylation . This structural difference is critical for biological activity. In carbonic anhydrase (CA) inhibition studies, unsubstituted benzenesulfonamide is essentially inactive (Ki > 100 μM), while 4-methylbenzenesulfonamide exhibits measurable inhibition (Ki ≈ 1.56–4.3 μM) [1]. The addition of a 3-ethyl group in the target compound is expected to further modulate potency and selectivity compared to 4-methylbenzenesulfonamide.

Medicinal Chemistry Sulfonamide SAR Carbonic Anhydrase Inhibition

Purity and QC Documentation Differentiation vs. Analog Suppliers

The target compound (CAS 1692739-03-9) is supplied with a standard purity of 95% and is accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, common analog N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7) is often sold as an industrial-grade chemical with lower purity specifications and limited analytical documentation . This difference in QC rigor directly impacts experimental reproducibility.

Analytical Chemistry Quality Control Procurement

Predicted Lipophilicity (LogP) and Physicochemical Differentiation from N-Alkylated Analogs

The target compound has a calculated LogP of 1.20482, indicating moderate lipophilicity . Its structural analog, N-ethyl-4-methylbenzenesulfonamide (CAS 80-39-7), has a reported XLogP3 of 1.6 . This difference in LogP (~0.4 log units) reflects the impact of N-alkylation vs. ring alkylation on hydrophobicity, which can influence membrane permeability, protein binding, and solubility in biological assays.

Physicochemical Properties Drug Design ADME

Limited Availability of Direct Bioactivity Data: A Cautionary Differentiation

Despite extensive searching across primary literature, patents, and authoritative databases, no direct quantitative bioactivity data (e.g., Ki, IC50) were identified for 3-ethyl-4-methylbenzene-1-sulfonamide (CAS 1692739-03-9). In contrast, numerous benzenesulfonamide analogs have published inhibition data [1][2]. This absence of data is a critical differentiation factor: procurement of this compound should be driven by a specific need for this exact substitution pattern in a SAR series, with the understanding that its biological profile remains uncharacterized and must be empirically determined.

Biological Assay SAR Procurement Risk

Optimal Research and Industrial Use Cases for 3-Ethyl-4-methylbenzene-1-sulfonamide Based on Differential Evidence


Structure-Activity Relationship (SAR) Studies in Sulfonamide-Based Drug Discovery

The compound's unique 3-ethyl,4-methyl substitution pattern makes it valuable for SAR campaigns exploring sulfonamide-based inhibitors of targets like carbonic anhydrases (CAs) or other enzymes [1]. Its use can help delineate the contributions of ring alkylation vs. N-alkylation to potency and selectivity. Researchers should procure this specific compound to avoid confounding variables introduced by alternative substitution patterns present in analogs like CAS 80-39-7 .

Chemical Synthesis Intermediate in Specialty Pharmaceutical Manufacturing

Given its availability at 95% purity with full analytical characterization (NMR, HPLC, GC) , the compound can serve as a reliable intermediate or building block in the synthesis of more complex sulfonamide-containing molecules. Its defined purity and documentation reduce the risk of byproduct formation or side reactions compared to industrial-grade alternatives .

Physicochemical Property Benchmarking in ADME Studies

The compound's calculated LogP of 1.20 provides a useful data point for benchmarking computational models of lipophilicity within sulfonamide chemical space . Its distinct LogP relative to N-alkylated analogs (LogP ≈ 1.6) allows researchers to validate or refine in silico predictions of permeability and solubility, supporting early-stage drug design efforts.

Negative Control or Tool Compound in Enzyme Inhibition Assays

In the absence of reported bioactivity data, this compound may be employed as a structurally related negative control or as a tool to establish baseline activity in sulfonamide enzyme assays. Its well-defined chemical identity and purity ensure that any observed effects can be unambiguously attributed to its specific molecular structure, aiding in the interpretation of more potent analogs.

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